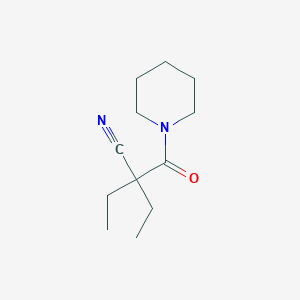
5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. The 1,3,4-oxadiazole core is known for its broad spectrum of biological activities, making it a significant motif in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of benzohydrazide with carboxylic acid using coupling agents like 1,1’-carbonyldiimidazole (CDI) and dehydrating agents such as triphenylphosphine . Another method includes the use of hydrazine and aldehydes to yield 3,5-disubstituted 1,2,4-oxadiazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxadiazole ring, which can interact with different reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted oxadiazole derivatives .
Aplicaciones Científicas De Investigación
5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying enzyme activities and protein interactions. In medicine, it is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . In industry, it is utilized in the development of new materials and as a precursor for various chemical processes .
Mecanismo De Acción
The mechanism of action of 5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds and interact with enzymes, leading to inhibition or activation of their activities. This compound can also modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid include other oxadiazole derivatives such as 1,2,4-oxadiazole and 1,2,5-oxadiazole . These compounds share the oxadiazole core but differ in the position of the nitrogen and oxygen atoms.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, allowing better interaction with biological membranes and targets. This compound’s unique structure also contributes to its diverse range of applications in various fields .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
5-benzyl-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c13-10(14)9-12-11-8(15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Clave InChI |
BEQQNTOPOKMNLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NN=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Diethyl [difluoro(4-formylphenyl)methyl]phosphonate](/img/structure/B8618841.png)








